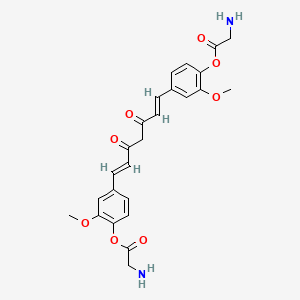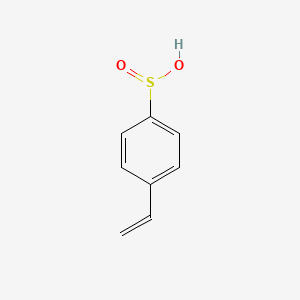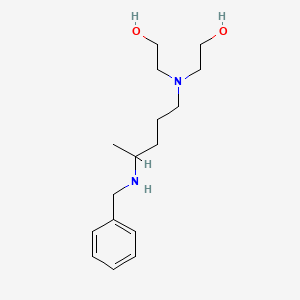
6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in the treatment of cancer . This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 7th position, and an oxan-4-yl group attached to the nitrogen at the 2nd position of the quinazoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine typically involves the following steps:
Methoxylation: The methoxy group at the 7th position can be introduced using methanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various quinazoline derivatives with different functional groups .
Applications De Recherche Scientifique
6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth, proliferation, and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erlotinib: Another quinazoline-based tyrosine kinase inhibitor, used in the treatment of non-small cell lung cancer.
Gefitinib: Similar to erlotinib, used for the treatment of non-small cell lung cancer.
Uniqueness
6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives . Its unique structure allows for targeted interactions with specific molecular pathways, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C14H16BrN3O2 |
|---|---|
Poids moléculaire |
338.20 g/mol |
Nom IUPAC |
6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine |
InChI |
InChI=1S/C14H16BrN3O2/c1-19-13-7-12-9(6-11(13)15)8-16-14(18-12)17-10-2-4-20-5-3-10/h6-8,10H,2-5H2,1H3,(H,16,17,18) |
Clé InChI |
KXCFEDCRYBIGPV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C=NC(=NC2=C1)NC3CCOCC3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-amino-N-[6-methyl-1-(pyrimidin-4-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866471.png)




![2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13866516.png)


![3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)
